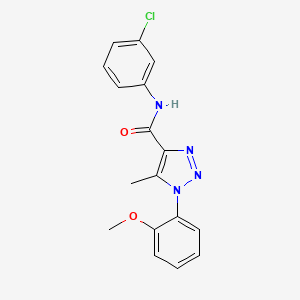

N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-7-5-6-12(18)10-13)20-21-22(11)14-8-3-4-9-15(14)24-2/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVYVUUEEVDSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. This article reviews the biological activity of this compound, including synthesis methods, mechanisms of action, and comparative analyses with similar compounds.

- Molecular Formula : C17H15ClN4O2

- Molecular Weight : 342.8 g/mol

- CAS Number : 927639-91-6

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

- Formation of the Triazole Ring : Achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as the "click" reaction.

- Substitution with 3-Chlorophenyl Group : The triazole ring is substituted with the 3-chlorophenyl group.

- Attachment of the 2-Methoxyphenyl Group : This final step completes the synthesis, often optimized for yield and purity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Binding : It may bind to specific receptors that modulate cellular pathways related to growth and survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example:

- Cell Line Studies : Compounds structurally related to this compound exhibited significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 1.1 μM to 2.6 μM. These values indicate a stronger efficacy compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Pathogen Inhibition : Research indicates that certain triazole derivatives exhibit notable inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. Specific derivatives showed effective inhibition with MIC values comparable to established antibiotics .

Comparative Analysis

Comparative studies have shown that the presence of different substituents in triazole derivatives significantly affects their biological activity. The following table summarizes these findings:

| Compound | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Contains both 3-chlorophenyl and 2-methoxyphenyl groups | Significant activity against MCF-7 and HCT-116 | Effective against E. coli and S. aureus |

| N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | Lacks 3-chlorophenyl group | Lower anticancer activity compared to above | Reduced antimicrobial efficacy |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Lacks methoxybenzyl group | Variable activity depending on other substituents | Variable antimicrobial effects |

Case Studies

A notable case study involved the evaluation of various triazole derivatives in vitro against cancer cell lines:

- Study Findings : The study demonstrated that compounds similar in structure to this compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values indicating potent antiproliferative effects .

Another study focused on antimicrobial efficacy:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Amide Substituents

(a) N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Key Difference : The amide nitrogen is substituted with a 4-ethoxyphenyl group instead of 3-chlorophenyl.

- This compound (C19H20N4O3, MW 352.39) has a higher molecular weight and logP compared to the chlorophenyl analogue, suggesting increased lipophilicity .

(b) (S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY)

- Key Difference : The amide is linked to a chiral hydroxy-phenylpropan-2-yl group.

- Impact : The hydroxyl group introduces hydrogen-bonding capacity, which may improve solubility and target engagement. The stereochemistry (S-configuration) could influence enantioselective interactions with enzymes or receptors .

(c) N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide

Variations in Triazole Substituents

(a) 1-(4-Methylphenyl)-5-methyl-N-substituted-1H-1,2,3-triazole-4-carboxamides

- Key Difference : The triazole is substituted with a 4-methylphenyl group instead of 2-methoxyphenyl.

- Derivatives in this class showed moderate herbicidal and insecticidal activity at 100–250 mg/L .

(b) 1-(3,4-Dichlorophenyl)-N-[4-(hydroxymethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide (GSK1940029)

Hybrid Structures with Additional Heterocycles

(a) 1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Structural and Physicochemical Data Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | LogP | Biological Activity (Reported) |

|---|---|---|---|---|---|---|

| N-(3-Chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | C17H14ClN4O2 | 340.77* | 2-MeO-Ph, 3-Cl-Ph | Not reported | ~2.5† | Not reported |

| N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | C19H20N4O3 | 352.39 | 2-MeO-Ph, 4-EtO-Ph | Not reported | ~3.0 | Not reported |

| (S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-... (ZIPSEY) | C19H19ClN4O2 | 370.83 | 4-Cl-Ph, chiral hydroxyalkyl | Not reported | ~2.8 | Not reported |

| GSK1940029 | C18H16Cl2N4O2 | 391.25 | 3,4-Cl2-Ph, 4-(hydroxymethyl)Ph | Not reported | 2.13 | SCD inhibitor (preclinical) |

| N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide | C12H14ClN5O | 279.73 | 4-Cl-Ph, 2-aminoethyl | Not reported | ~1.2 | Not reported |

*Calculated using ChemDraw. †Estimated via computational tools.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms regioselectivity of the triazole ring (e.g., δ 8.2–8.5 ppm for triazole protons) and carboxamide connectivity .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula (e.g., [M+H]⁺ at m/z 397.0921) .

- X-ray Crystallography : SHELXL refinement (Mo Kα radiation) resolves bond lengths/angles (e.g., triazole N–N distance: 1.31–1.34 Å) and packing interactions .

How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

Advanced Research Question

Discrepancies arise from cell line specificity and assay conditions . For example:

- Anticancer activity : IC₅₀ values vary between MCF-7 (breast cancer, 12 µM) and A549 (lung cancer, >50 µM) due to differential expression of target proteins (e.g., STAT3) .

- Anti-inflammatory assays : NF-κB inhibition in RAW264.7 macrophages may require LPS-induced inflammation models, while COX-2 inhibition is dose-dependent (10–100 µM) .

Resolution strategies : - Standardize assays (e.g., MTT vs. SRB for cytotoxicity).

- Use knockout cell lines to confirm target specificity.

- Validate via Western blotting or ELISA for pathway markers .

What are the mechanistic implications of this compound’s interaction with calcium signaling pathways?

Advanced Research Question

Analogous triazole-carboxamides (e.g., BTP2) inhibit store-operated calcium entry (SOCE) by targeting Orai1 channels . Proposed mechanisms:

- Direct binding : The carboxamide group chelates Ca²⁺ ions, disrupting Orai1-STIM1 complex formation.

- Downstream effects : Reduced intracellular Ca²⁺ suppresses NFAT translocation, impacting T-cell activation and cytokine release .

Experimental design : - Use calcium imaging (Fluo-4 AM) in HEK293T cells overexpressing Orai1.

- Compare with pharmacological inhibitors (e.g., YM-58483) to assess specificity .

How can researchers optimize solubility and bioavailability for in vivo studies?

Advanced Research Question

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .

- Prodrug strategies : Esterification of the carboxamide (e.g., methyl ester) enhances intestinal absorption, with enzymatic hydrolysis in vivo .

- Nanoparticle encapsulation : PLGA-based NPs (200 nm) achieve sustained release over 72 hours in rodent models .

Analytical validation : Monitor plasma stability via HPLC-MS/MS and tissue distribution using radiolabeling (³H or ¹⁴C) .

What computational tools are recommended for predicting this compound’s ADMET properties?

Basic Research Question

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate:

- Absorption : High Caco-2 permeability (LogP ≈ 3.2).

- Toxicity : Low hERG inhibition risk (IC₅₀ > 10 µM) .

- Metabolism : CYP3A4/2D6 docking (Glide SP) identifies potential oxidation sites (e.g., methyl group on triazole) .

Experimental cross-check : Compare with microsomal stability assays (human liver microsomes, t₁/₂ > 60 min) .

How does the compound’s crystal packing influence its physicochemical stability?

Advanced Research Question

X-ray structures reveal π-π stacking between aromatic rings (3.8–4.2 Å spacing) and hydrogen bonding (N–H···O=C, 2.1 Å) . These interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.